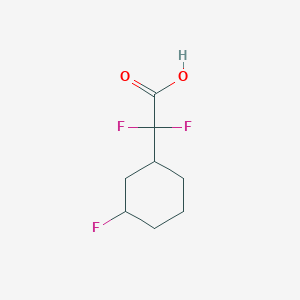
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol is a synthetic derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of isopropylidene and benzyl protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol typically involves the protection of hydroxyl groups on myo-inositol. The process may include:
Protection with Isopropylidene Groups: This step involves the reaction of myo-inositol with acetone in the presence of an acid catalyst to form isopropylidene-protected inositol.
Protection with Benzyl Groups: The remaining hydroxyl groups are protected by reacting with benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protection strategies, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential.
Análisis De Reacciones Químicas
Types of Reactions
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the isopropylidene and benzyl groups to yield free hydroxyl groups.
Substitution Reactions: Introduction of other functional groups at the hydroxyl positions after deprotection.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., hydrochloric acid) for isopropylidene removal and catalytic hydrogenation for benzyl group removal.
Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, deprotection would yield myo-inositol, while substitution could yield a variety of functionalized inositol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as inositol derivatives for treating psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol would depend on its specific application. In biological systems, it may interact with enzymes and receptors involved in inositol signaling pathways, affecting cellular processes such as cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
myo-Inositol: The parent compound, a naturally occurring sugar alcohol.
Scyllo-Inositol: Another stereoisomer of inositol with different biological properties.
D-chiro-Inositol: A stereoisomer involved in insulin signaling.
Uniqueness
DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
98974-90-4 |
|---|---|
Fórmula molecular |
C26H32O6 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C26H32O6/c1-25(2)29-21-19(27-15-17-11-7-5-8-12-17)23-24(32-26(3,4)31-23)20(22(21)30-25)28-16-18-13-9-6-10-14-18/h5-14,19-24H,15-16H2,1-4H3 |
Clave InChI |
GVSFMNAITONPJR-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(O1)C(C3C(C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


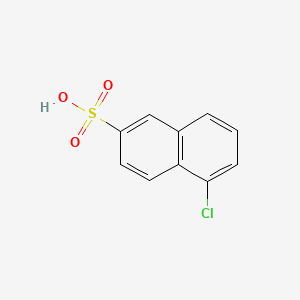
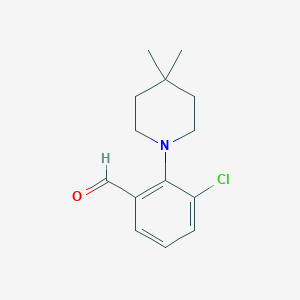
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
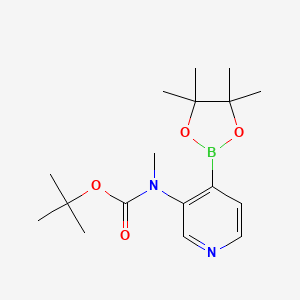
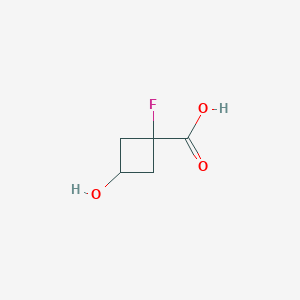
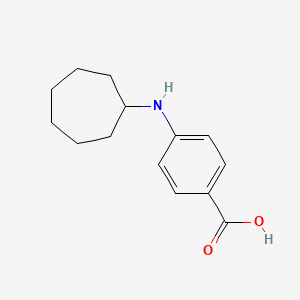
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
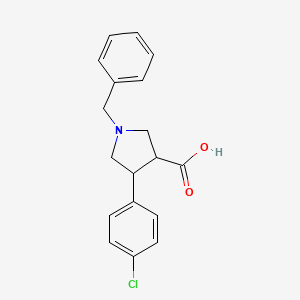
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
